2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate
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Overview
Description
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate is a chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a cyclohexa-2,5-dien-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate typically involves the reaction of quinoline-6-carboxylic acid with 2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one group to a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, cyclohexane derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5,5-Trimethoxy-6-oxocyclohexa-1,3-dien-1-yl)acenaphthylen-1(2H)-one
- 2-Hydroxy-N-[2-(2Z)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-1-yl]ethyl]benzamide
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
What sets 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate apart from similar compounds is its unique combination of a quinoline moiety with a cyclohexa-2,5-dien-1-one group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-16-6-3-13(4-7-16)9-11-22-18(21)15-5-8-17-14(12-15)2-1-10-19-17/h1-8,10,12-13H,9,11H2 |
InChI Key |
SWLOETGFMVXTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)OCCC3C=CC(=O)C=C3)N=C1 |
Origin of Product |
United States |
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